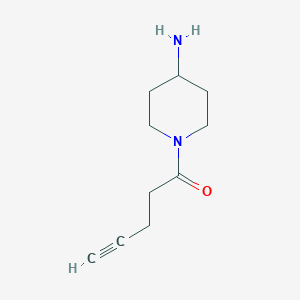
Pyridine-2,6-diylbis(pyridin-2-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected through a central pyridine ring via methanone linkages. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for pyridine-2,6-diylbis(pyridin-2-ylmethanone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Types of Reactions:
Oxidation: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) can undergo oxidation reactions, particularly at the methanone linkages, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the methanone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Pyridine-2,6-diylbis(pyridin-2-ylmethanone) has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based therapeutics.
Industry: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism by which pyridine-2,6-diylbis(pyridin-2-ylmethanone) exerts its effects is primarily through its ability to coordinate with metal ions. The compound acts as a bidentate or tridentate ligand, forming stable chelates with metals. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Pyridine-2,6-diylbis(pyrazine-2-ylmethanone): Similar in structure but contains pyrazine rings instead of pyridine rings.
2,6-Diacetylpyridine: A precursor in the synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) with simpler structure.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Contains triazole rings and is used in selective extraction of actinides.
Uniqueness: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is unique due to its ability to form highly stable complexes with a variety of metal ions, making it versatile in both research and industrial applications. Its structure allows for multiple coordination modes, enhancing its utility in the synthesis of complex materials and catalysts.
Properties
CAS No. |
219968-15-7 |
|---|---|
Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[6-(pyridine-2-carbonyl)pyridin-2-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H11N3O2/c21-16(12-6-1-3-10-18-12)14-8-5-9-15(20-14)17(22)13-7-2-4-11-19-13/h1-11H |
InChI Key |
CSVPYFQEYITACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)





![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)



![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)
